molecular formula C10H12N2O3 B14757214 2-(2-Hydroxypropionylamino)-benzamide

2-(2-Hydroxypropionylamino)-benzamide

Cat. No.: B14757214
M. Wt: 208.21 g/mol
InChI Key: GDRIDNGVFSNDEM-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropionylamino)-benzamide is an organic compound that features a benzamide core with a hydroxypropionylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropionylamino)-benzamide typically involves the reaction of benzamide with 2-hydroxypropionic acid (lactic acid) under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzamide and the hydroxypropionic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropionylamino)-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of 2-(2-Oxopropionylamino)-benzamide

    Reduction: Formation of 2-(2-Hydroxypropylamino)-benzamide

    Substitution: Formation of nitro or halogenated derivatives of this compound

Scientific Research Applications

2-(2-Hydroxypropionylamino)-benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropionylamino)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropionylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethylamino)-benzamide
  • 2-(2-Hydroxypropylamino)-benzamide
  • 2-(2-Hydroxybutanoylamino)-benzamide

Comparison

2-(2-Hydroxypropionylamino)-benzamide is unique due to the presence of the hydroxypropionyl group, which imparts distinct chemical and biological properties. Compared to 2-(2-Hydroxyethylamino)-benzamide, it has an additional carbon in the side chain, which can influence its reactivity and interactions with biological targets. The hydroxypropionyl group also provides additional sites for hydrogen bonding, potentially enhancing its binding affinity to enzymes and receptors.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2-hydroxypropanoylamino)benzamide

InChI

InChI=1S/C10H12N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-6,13H,1H3,(H2,11,14)(H,12,15)

InChI Key

GDRIDNGVFSNDEM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)O

Origin of Product

United States

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